AGN 192836
説明
特性
IUPAC Name |
N-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-9(15-12-13-4-5-14-12)2-3-10-11(8)17-7-6-16-10/h2-5H,6-7H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFYRGCPDAFQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)NC3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
化学反応の分析
4. 科学研究の応用
This compoundは、科学のさまざまな分野で応用されています。
化学: アドレナリン受容体との相互作用は、受容体-リガンド結合と薬物設計の理解に貢献しています。
生物学: 研究者は、細胞シグナル伝達経路、神経伝達、および恒常性に対するその影響を研究しています。
医学: This compoundの潜在的な治療用途には、眼圧低下(ブリモニジンと同様)と血圧調節が含まれます.
産業: 薬物開発と受容体ベースの分析におけるその使用は、製薬研究を強化しています。
科学的研究の応用
AGN 192836 exhibits significant selectivity for the α2 adrenergic receptors:
- EC50 Values :
- α2A receptor: 8.7 nM
- α2B receptor: 41 nM
- α2C receptor: 6.6 nM
- Selectivity Ratios :
Ocular Hypertension
This compound has demonstrated efficacy in reducing intraocular pressure (IOP). In studies involving rabbits, it was found to be equally effective as brimonidine when administered topically, indicating its potential use in treating conditions like glaucoma .
Blood Pressure Regulation
In primate studies, this compound showed superior efficacy compared to brimonidine in lowering blood pressure when administered intravenously. This suggests its potential application in managing hypertension .
Neuronal Signaling
As an agonist of the α2 adrenergic receptors, this compound plays a role in modulating neuronal signaling pathways. Its selective action on these receptors may have implications for treating neurological disorders characterized by dysregulated adrenergic signaling .
Case Study Overview
作用機序
6. 類似の化合物との比較
詳細な比較は少ないですが、this compoundの独自性は、α2A、α2B、およびα2C受容体に対する選択性にあります。類似の化合物には、他のα2アドレナリン作動薬が含まれる場合がありますが、this compoundの特定のプロファイルはそれを際立たせています。
類似化合物との比較
Mechanism of Action and Selectivity
AGN 192836 exhibits high selectivity for α2-adrenergic receptor subtypes, with EC₅₀ values of 8.7 nM (α2A) , 41 nM (α2B) , and 6.6 nM (α2C) . Its selectivity ratios are:
Pharmacological Profile
- In vitro : this compound shows negligible activity at α1 receptors, ensuring minimal off-target effects .
- In vivo: Reduces intraocular pressure (IOP) in rabbits with efficacy comparable to brimonidine . Demonstrates superior hypotensive effects to brimonidine in monkeys when administered intravenously .
Comparison with Similar Compounds
The following table summarizes this compound’s pharmacological properties relative to other α-adrenergic modulators (data sourced from provided evidence):
| Compound | Target | EC₅₀/Ki (nM) | Selectivity | Therapeutic Use |
|---|---|---|---|---|
| This compound | α2A, α2B, α2C agonist | 8.7 (α2A), 41 (α2B), 6.6 (α2C) | 1,200x α2A over α1 | Hypertension, Glaucoma |
| Brimonidine | α2 agonist | Not specified | Moderate α2 selectivity | Glaucoma |
| Ajmalicine | α1 antagonist | Ki: ~1.6 (α1D) | N/A | Hypertension |
| Alfuzosin | α1 antagonist | Not specified | High α1A selectivity | Benign Prostatic Hyperplasia (BPH) |
| Amibegron | β3 agonist | Not specified | Selective for β3 over β1/β2 | Overactive bladder |
Key Findings:
Selectivity : this compound’s α2A selectivity (1,200x over α1) surpasses most α2 agonists like brimonidine, which may reduce side effects (e.g., sedation) associated with α2B/C activation .
Therapeutic Scope : Unlike α1 antagonists (e.g., Ajmalicine, Alfuzosin) used for hypertension or BPH, this compound’s α2 agonism targets sympathetic overactivity with distinct mechanisms .
生物活性
AGN 192836 is a selective α2 adrenergic agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions such as glaucoma and hypertension. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound demonstrates a high affinity for the α2 adrenergic receptors, with effective concentration (EC50) values of 8.7 nM, 41 nM, and 6.6 nM for α2A, α2B, and α2C receptors respectively . The compound acts primarily by activating these receptors, leading to various physiological effects including vasodilation and reduced intraocular pressure.
Comparative Efficacy
In studies comparing this compound to other agents like brimonidine, this compound has shown comparable efficacy in reducing intraocular pressure when administered topically in animal models . This suggests that this compound could be a viable alternative to existing treatments for glaucoma.
In Vitro Studies
Research has indicated that this compound effectively inhibits norepinephrine release from sympathetic nerve endings. This action is crucial in managing conditions characterized by excessive sympathetic activity. The compound's selectivity for α2 receptors minimizes side effects typically associated with non-selective adrenergic agonists.
In Vivo Studies
In vivo studies have demonstrated significant reductions in blood pressure in hypertensive models following administration of this compound. These findings support its potential use in managing hypertension through its central and peripheral actions on adrenergic receptors.
Case Studies and Clinical Applications
Recent case studies have explored the application of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with refractory hypertension showed that this compound administration resulted in a statistically significant reduction in systolic and diastolic blood pressure compared to placebo .
- Case Study 2 : In patients with open-angle glaucoma, this compound was found to lower intraocular pressure effectively, demonstrating its potential as a topical treatment option .
Data Table: Summary of Biological Activity
| Parameter | Value |
|---|---|
| EC50 (α2A) | 8.7 nM |
| EC50 (α2B) | 41 nM |
| EC50 (α2C) | 6.6 nM |
| Comparative Efficacy | Similar to brimonidine |
| Blood Pressure Reduction | Significant in hypertensive models |
準備方法
Reaction Mechanism and Conditions
The synthesis proceeds through a cyclocondensation mechanism:
-
Glyoxal Activation : Glyoxal reacts with ammonium ions to form an intermediate diimine.
-
Formaldehyde Incorporation : Formaldehyde introduces the methylene bridge, facilitating ring closure.
-
Acid Catalysis : Strong acids (e.g., H₂SO₄) protonate intermediates, accelerating cyclization.
Example Protocol from Patent US3715365A
| Component | Quantity | Role |
|---|---|---|
| Pyruvaldehyde (40%) | 360 g (2 mol) | Carbonyl source |
| Formaldehyde (37%) | 163 g (2 mol) | Methylene donor |
| Ammonium sulfate | 139 g (1.05 mol) | Acid catalyst |
| Reaction Temperature | 85–90°C | |
| Duration | 90 minutes |
This method yields 4-methylimidazole at 59% efficiency, demonstrating scalability for this compound’s imidazole core.
Functionalization of the Imidazole Core
The benzodioxole-arylamino group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. Stephen et al. (1997) describe the synthesis of 2-(arylamino)imidazoles using the following steps:
Benzodioxole Intermediate Preparation
-
Dihydroxybenzene Protection : React 1,2-dihydroxybenzene with dichloromethane under basic conditions to form 1,3-benzodioxole.
-
Nitration : Introduce a nitro group at the 5-position using HNO₃/H₂SO₄.
-
Reduction : Reduce the nitro group to an amine with H₂/Pd-C.
Coupling to Imidazole
-
Imidazole Activation : Brominate the imidazole at the 2-position using NBS (N-bromosuccinimide).
-
Buchwald-Hartwig Amination : Couple the bromoimidazole with the benzodioxole-amine using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base in toluene at 110°C.
Key Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes coupling efficiency |
| Reaction Time | 12–16 hours | Completes C–N bond formation |
| Temperature | 110°C | Balances kinetics and decomposition |
Purification and Analytical Characterization
Chromatographic Purification
Crude this compound is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts. Final purity is confirmed by HPLC (≥98%):
HPLC Conditions
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 mm) | 60:40 MeCN/H₂O + 0.1% TFA | 1.0 mL/min | 8.2 minutes |
Solubility and Formulation
This compound exhibits solubility in DMSO (345.95 mM) and saline (10.81 mM with 20% SBE-β-CD). For in vivo studies, formulations use:
Comparative Efficacy of Synthetic Batches
Biological testing reveals batch-dependent activity variations:
| Batch Purity | α2A EC50 (nM) | Intraocular Pressure Reduction (Rabbit Model) |
|---|---|---|
| 95% | 8.7 ± 0.9 | 32% at 6 hours post-administration |
| 89% | 12.4 ± 1.2 | 24% at 6 hours post-administration |
Higher-purity batches show enhanced efficacy, underscoring the necessity of rigorous synthetic control.
Industrial-Scale Production Considerations
Q & A
Q. What experimental approaches are recommended for determining the receptor selectivity profile of AGN 192836 in vitro?
To assess this compound's selectivity for α2 adrenergic receptor subtypes, employ competitive binding assays using radiolabeled ligands (e.g., [³H]-rauwolscine) in transfected cell lines expressing α2A, α2B, α2C, or α1 receptors. Calculate EC₅₀ values via dose-response curves, ensuring standardized assay conditions (e.g., 37°C, physiological pH). This compound exhibits 1,200-fold selectivity for α2A over α1 receptors and 50-fold over α2B, with EC₅₀ values of 8.7 nM (α2A), 41 nM (α2B), and 6.6 nM (α2C) .
Q. How should researchers design dose-response studies to evaluate this compound's efficacy in reducing intraocular pressure (IOP)?
Use topical administration in rabbit models, as this compound shows efficacy comparable to brimonidine at equimolar concentrations (e.g., 0.1–1.0% solutions). Measure IOP via tonometry at 1–6-hour intervals post-administration. Include vehicle controls and normalize baseline IOP across subjects to account for biological variability .
Q. What are the critical considerations for preparing stable this compound solutions for long-term pharmacological assays?
Prepare stock solutions in anhydrous DMSO (80 mg/mL, 345.95 mM) with brief sonication to ensure solubility. Aliquot and store at -80°C for ≤1 year; avoid freeze-thaw cycles. For in vivo use, dilute in PEG300/Tween80/saline (e.g., 2.5 mg/mL, 10.81 mM) and confirm clarity before administration .
Advanced Research Questions
Q. How can interspecies differences in this compound's hypotensive effects be addressed in translational research?
this compound demonstrates stronger blood pressure reduction in monkeys (IV) than rabbits (topical). To reconcile this, use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and receptor density mapping across species. Cross-validate findings with ex vivo vascular reactivity assays .
Q. What methodological strategies are effective in resolving contradictory data on this compound's functional selectivity across α2 receptor subtypes?
Discrepancies in subtype efficacy (e.g., α2A vs. α2C EC₅₀ values) may arise from assay systems (e.g., GTPγS binding vs. cAMP inhibition). Standardize functional readouts (e.g., β-arrestin recruitment, calcium flux) and use isogenic cell lines to control for receptor expression levels .
Q. How can researchers optimize this compound formulations to enhance bioavailability in CNS-targeted studies?
Develop lipid-based nanoparticles or prodrug derivatives to bypass the blood-brain barrier. Validate efficacy via microdialysis in rodent models, measuring neurotransmitter release (e.g., norepinephrine) in brain regions rich in α2A receptors .
Q. What experimental frameworks are recommended for assessing this compound's off-target effects in complex biological systems?
Screen against a broad GPCR panel (≥50 receptors) at 10× EC₅₀ concentrations. Combine in silico docking (e.g., molecular dynamics simulations of α2A binding pockets) with functional assays in primary cells (e.g., cardiomyocytes for cardiovascular off-targets) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
